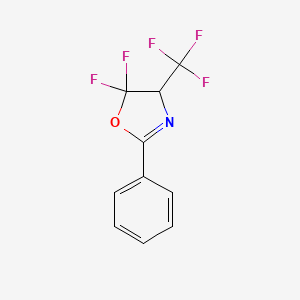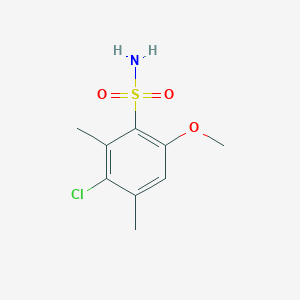![molecular formula C12H29N2PSi B14399123 N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine CAS No. 87813-29-4](/img/structure/B14399123.png)
N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is a chemical compound with the molecular formula C11H26N2SiP. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a methanediamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine typically involves the reaction of N,N,N’,N’-tetraethylmethanediamine with trimethylsilylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining an inert atmosphere to prevent contamination and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylidene derivatives.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethylethylenediamine
Uniqueness
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is unique due to the presence of the trimethylsilylphosphanylidene group, which imparts distinct reactivity and coordination properties compared to other similar diamines. This makes it particularly valuable in specialized catalytic applications and advanced material synthesis.
Propiedades
Número CAS |
87813-29-4 |
|---|---|
Fórmula molecular |
C12H29N2PSi |
Peso molecular |
260.43 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethyl-1-trimethylsilylphosphanylidenemethanediamine |
InChI |
InChI=1S/C12H29N2PSi/c1-8-13(9-2)12(14(10-3)11-4)15-16(5,6)7/h8-11H2,1-7H3 |
Clave InChI |
JVXLGSMRHVYEKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=P[Si](C)(C)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


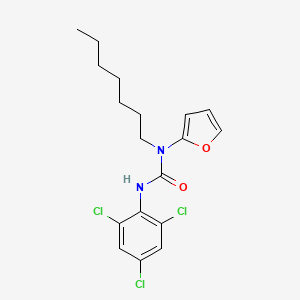
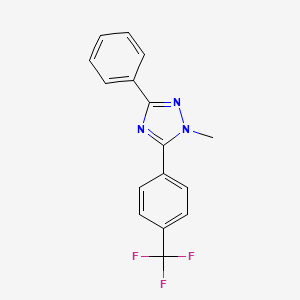
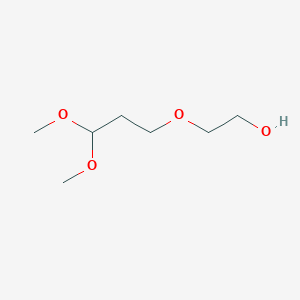

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
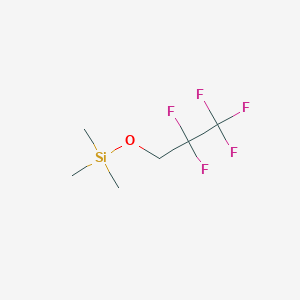
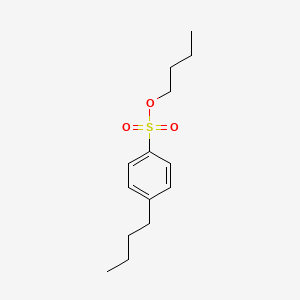
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
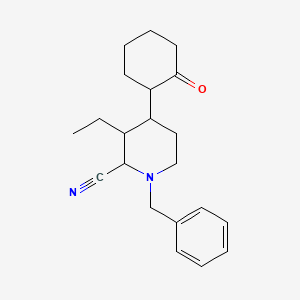
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
